molecular formula C16H19ClN4O3 B14111574 2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one

2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one

Cat. No.: B14111574
M. Wt: 350.80 g/mol
InChI Key: PGZKIBSJTOQPIS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one is a synthetic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring. The final step involves the condensation of the pyrazolone with morpholine and formaldehyde to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for monitoring and controlling reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-(morpholin-4-yliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H19ClN4O3/c1-2-24-15-14(11-18-20-7-9-23-10-8-20)16(22)21(19-15)13-5-3-12(17)4-6-13/h3-6,11,19H,2,7-10H2,1H3

InChI Key

PGZKIBSJTOQPIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NN3CCOCC3

Origin of Product

United States

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